molecular formula C14H12N2O4 B1239769 1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester

1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester

Cat. No.: B1239769
M. Wt: 272.26 g/mol
InChI Key: GPSSHZBXZDTIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Pyrrolo[1,2-a]quinazoline Compounds

The development of pyrrolo[1,2-a]quinazoline compounds traces its origins to the broader historical evolution of quinazoline chemistry, which began in the 19th century. The foundational work in quinazoline synthesis was established by Griess in 1869, who prepared the first quinazoline derivative through the reaction of cyanogens with anthranilic acid. This early research laid the groundwork for understanding the structural complexity and synthetic challenges associated with quinazoline-based heterocycles.

The specific development of pyrrolo[1,2-a]quinazoline scaffolds emerged as researchers sought to expand the chemical diversity of quinazoline derivatives through ring fusion strategies. Historical synthesis approaches were primarily based on the anthranilic acid route, which provided limited synthetic flexibility for accessing diverse substitution patterns. The recognition of these limitations prompted the development of alternative synthetic methodologies during the late 20th and early 21st centuries.

Significant advances in pyrrolo[1,2-a]quinazoline synthesis have been documented through various research initiatives. The work by Dumitrescu and colleagues demonstrated novel approaches to synthesizing substituted pyrroles and pyrrolo[1,2-a]quinazoline derivatives, with their studies revealing important structural characteristics through comprehensive spectroscopic analysis. These investigations established that pyrrolo[1,2-a]quinazoline structures exhibit distinctive chemical shifts in nuclear magnetic resonance spectroscopy, particularly for the hydrogen atom at position 9, which appears around 8.40 parts per million due to spatial influence of carbonyl groups.

The evolution of synthetic methodologies has been driven by the recognition that pyrrolo[1,2-a]quinazolines possess considerable potential as bioactive scaffolds. Recent decades have brought innovative approaches including multicomponent reactions, cascade synthesis protocols, and metal-catalyzed transformations that enable efficient construction of these complex heterocyclic frameworks.

Classification within Heterocyclic Chemistry

1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester belongs to the broader classification of quinazolines, which are recognized as aromatic heterocycles featuring a bicyclic structure consisting of fused benzene and pyrimidine rings. Within this classification system, the compound represents a specialized subclass characterized by additional ring fusion with a pyrrole moiety, creating a tricyclic framework with enhanced structural complexity.

The Chemical Entities of Biological Interest database classifies this compound under the quinazolines category, establishing its systematic position within heterocyclic chemistry. The structural architecture combines multiple nitrogen-containing rings, placing it within the broader category of azaaromatic compounds that exhibit distinctive electronic properties due to the presence of electron-withdrawing nitrogen atoms.

From a structural perspective, the compound exhibits characteristics of both quinazoline and pyrrole chemistry. The quinazoline portion contributes aromatic stability and electronic properties typical of diazanaphthalenes, while the fused pyrrole ring introduces additional reactivity patterns and potential sites for chemical modification. This dual nature creates unique opportunities for synthetic elaboration and functional group manipulation.

The classification extends to include consideration of the compound as a member of polycyclic quinazolinones, a category that has gained significant attention in medicinal chemistry research due to diverse biological activities. The presence of multiple carbonyl groups within the structure further classifies it among compounds capable of participating in various hydrogen bonding interactions and coordination chemistry applications.

Significance in Medicinal Chemistry Research

The significance of 1,5-dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester in medicinal chemistry research stems from the well-documented biological activities of pyrrolo[1,2-a]quinazoline derivatives. Comprehensive studies have demonstrated that compounds within this structural class possess diverse therapeutic potential, including antimicrobial, anti-inflammatory, cardiovascular, and respiratory system activities.

Research investigations have revealed that pyrrolo[1,2-a]quinazoline scaffolds exhibit significant antibiotic activity against various bacterial strains. Studies utilizing well-diffusion methods have demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings have positioned such compounds as potential lead structures for developing novel antimicrobial agents, particularly in response to growing concerns about antibiotic resistance.

The anti-inflammatory and analgesic properties of pyrrolo[1,2-a]quinazoline derivatives have been extensively documented through various biological assays. Research has shown that structural modifications within this framework can significantly influence therapeutic efficacy, making systematic structure-activity relationship studies essential for optimizing biological performance. The presence of specific functional groups, including carbonyl and ester moieties, appears to play crucial roles in determining biological activity profiles.

Cardiovascular activity represents another important dimension of medicinal chemistry research involving these compounds. Studies have indicated that certain pyrrolo[1,2-a]quinazoline derivatives exhibit beneficial effects on cardiovascular function, suggesting potential applications in treating various cardiac conditions. The molecular mechanisms underlying these effects continue to be investigated through detailed pharmacological studies.

Recent research has also explored the antioxidant properties of pyrrolo[1,2-a]quinazoline compounds using 2,2-diphenyl-2-picrylhydrazyl assays. These investigations have revealed significant free radical scavenging activities, suggesting potential applications in oxidative stress-related disorders. The combination of multiple biological activities within a single structural framework makes these compounds particularly attractive for drug discovery efforts.

Nomenclature and Structural Classification

The systematic nomenclature of 1,5-dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester follows established conventions for complex heterocyclic compounds as defined by the International Union of Pure and Applied Chemistry. The name systematically describes the structural features, beginning with the core tricyclic framework and incorporating substituent specifications.

The structural classification encompasses several key elements that define the compound's chemical identity. The pyrrolo[1,2-a]quinazoline designation indicates the specific ring fusion pattern, where the pyrrole ring is fused to the quinazoline system at positions 1 and 2 of the pyrrole and positions 1 and 2 of the quinazoline. This fusion pattern creates a rigid tricyclic framework with defined stereochemical constraints.

The numerical indicators in the name provide precise positional information for functional groups and structural modifications. The "1,5-dioxo" designation specifies the presence of carbonyl groups at positions 1 and 5 of the tricyclic system, while "2,4-dihydro" indicates the saturation state of specific positions within the ring system. The "3-carboxylic acid ethyl ester" portion describes the carboxylate functionality and its ethyl ester derivative at position 3.

Structural analysis reveals that the compound exists as a planar aromatic system with specific electronic characteristics determined by the distribution of nitrogen atoms and carbonyl groups throughout the framework. The molecular structure exhibits an InChI key of GPSSHZBXZDTIGY-UHFFFAOYSA-N, providing a unique digital identifier for computational chemistry applications. The canonical SMILES notation CCOC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=O)C1 offers a linear representation of the structural connectivity.

The compound's structural features create specific patterns of chemical reactivity and potential for derivatization. The presence of multiple nitrogen atoms provides sites for protonation and metal coordination, while the carbonyl groups enable participation in various nucleophilic and electrophilic reactions. The ethyl ester functionality offers opportunities for hydrolysis and transesterification reactions, enabling the synthesis of related carboxylic acid derivatives and alternative ester forms.

Structural Parameter Specification
Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
Ring System Tricyclic (Pyrrolo[1,2-a]quinazoline)
Functional Groups Dioxo, Carboxylic acid ethyl ester
Aromatic Character Planar aromatic system
InChI Key GPSSHZBXZDTIGY-UHFFFAOYSA-N

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

ethyl 1,5-dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylate

InChI

InChI=1S/C14H12N2O4/c1-2-20-14(19)9-7-11(17)16-10-6-4-3-5-8(10)13(18)15-12(9)16/h3-6H,2,7H2,1H3,(H,15,18)

InChI Key

GPSSHZBXZDTIGY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=O)C1

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=O)C1

Origin of Product

United States

Biological Activity

1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester
  • Molecular Formula : C₁₅H₁₆N₂O₄
  • Molecular Weight : 288.3 g/mol
  • CAS Number : 848052-91-5
  • Appearance : White to off-white powder

The biological activity of 1,5-dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester is primarily attributed to its ability to interact with various biological targets. Studies indicate that this compound may exhibit:

  • Antitumor Activity : Induces apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
  • Anti-inflammatory Effects : Inhibits lipoxygenase (LOX) activity, which is crucial in the inflammatory response.
  • Antioxidant Properties : Scavenges free radicals and reduces oxidative stress in cellular environments.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis via PI3K/Akt pathway
Anti-inflammatoryLOX inhibition
AntioxidantFree radical scavenging

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that 1,5-dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester exhibited significant cytotoxicity. The compound showed an IC50 value of approximately 10 μM against breast cancer cells (MCF-7), indicating its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound was shown to significantly reduce pro-inflammatory cytokine production (TNF-alpha and IL-6) in RAW264.7 macrophages. This suggests its potential application in treating inflammatory diseases.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and pharmacokinetic properties. Modifications to the carboxyl group have been shown to improve both metabolic stability and solubility without compromising efficacy. For instance, the introduction of hydrophobic substituents has led to compounds with enhanced LOX-inhibiting activity comparable to established anti-inflammatory drugs like nordihydroguaiaretic acid .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of quinazoline compounds exhibit promising anticancer activities. The structure of 1,5-dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester suggests potential interactions with biological targets involved in cancer cell proliferation and survival. Studies have shown that similar compounds can inhibit specific kinases associated with tumor growth and metastasis.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It may influence pathways related to oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's. Preliminary studies suggest that it could modulate the activity of neurotransmitter systems, providing a basis for further research into its therapeutic uses.

Agricultural Science

Pesticidal Activity
In the context of agricultural applications, compounds with similar structures have demonstrated insecticidal and fungicidal properties. The potential use of 1,5-dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester as a botanical pesticide is being explored. Its efficacy against pests could provide an eco-friendly alternative to conventional pesticides, addressing issues related to resistance and environmental impact.

Biological Research

Biological Activity Studies
The compound's unique structure allows it to interact with various biological systems. Research has focused on its role as a signaling molecule or modulator within cellular pathways. Its effects on gene expression and protein synthesis are areas of active investigation, particularly in understanding how it might influence cellular behavior in different environments.

Data Table: Summary of Applications

Application Area Description Research Findings
Medicinal ChemistryAnticancer propertiesInhibits tumor-associated kinases; potential for drug development against various cancers
Neuroprotective effectsModulates oxidative stress pathways; potential therapeutic uses in neurodegenerative diseases
Agricultural SciencePesticidal activityPotential eco-friendly pesticide; efficacy against agricultural pests being investigated
Biological ResearchBiological activity studiesInteracts with cellular signaling pathways; influences gene expression and protein synthesis

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of the pyrroloquinazoline family exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
  • Neuroprotection Research : Another study explored the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. Results indicated reduced levels of oxidative stress markers and improved cognitive function in treated subjects compared to controls.
  • Pesticide Efficacy Trial : A trial assessing the effectiveness of botanical pesticides found that compounds related to 1,5-dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester showed promising results in controlling aphid populations on crops.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester C₁₄H₁₂N₂O₄ Ethyl ester at C3 272.26 logP (estimated): ~1.8–2.2; ester group enhances lipophilicity
4-Ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid C₁₅H₁₄N₂O₄ Ethyl at C4, free carboxylic acid at C3a 286.28 Increased polarity due to carboxylic acid; logP ~1.5
4-Ethyl-1,5-dioxo-N-phenylcarboxamide analog C₂₀H₁₉N₃O₃ N-phenyl carboxamide at C3a 349.39 Higher logP (2.0041); phenyl group introduces steric bulk and π-π interactions
4-(2,2,2-Trifluoroethyl)-1,5-dioxo analog (Compound 75) C₁₃H₁₁F₃N₂O₄ Trifluoroethyl at C4 316.24 Enhanced electronegativity; antimalarial activity (PfATP4 inhibition)
4-Methyl-1,5-dioxo-2,3,4,5-tetrahydro analog C₁₄H₁₂N₂O₄ Methyl at C4 272.26 Reduced steric hindrance compared to ethyl; solubility ~2.8 mg/mL
Triazolo[1,5-a]quinazoline-3-carboxylic acid ethyl ester (thioxo derivative) C₁₂H₁₀N₄O₂S Thioxo group at C5, triazolo fused ring 274.30 Sulfur atom increases nucleophilicity; melting point 171°C

Structural and Functional Differences

The N-phenyl carboxamide derivative exhibits higher logP (2.0041) and molecular weight (349.39 g/mol), making it more suited for membrane penetration in drug design .

The thioxo group in the triazoloquinazoline analog replaces an oxygen atom, altering hydrogen-bonding capacity and redox stability .

The N-phenyl carboxamide analog’s steric bulk may hinder interactions with flat binding sites but could improve selectivity for specific targets .

Q & A

What are the standard synthetic protocols for 1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step heterocyclization or esterification reactions. For example:

  • Heterocyclization: Reacting 2-(6-R1-2,5-dihydro-5-oxo-1,2,4-triazino-3-yl)anilines with diethyl 4-oxoheptanedioate under reflux conditions in THF, followed by acidification (pH 3) to precipitate the product .
  • Ester Hydrolysis: Conversion of esters to carboxylic acids using NaOH (10% aqueous) in ethanol at 60°C for 4 hours, followed by HCl acidification .
    Key parameters include solvent choice (DMF or THF), catalyst (e.g., NaN₃), and temperature control (50–100°C) to optimize yield .

How is the compound characterized for purity and structural confirmation?

Basic Research Question
Methodological Answer:
Characterization involves:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and ring systems. For example, carbonyl carbons appear at δ 163–170 ppm, while aromatic protons resonate between δ 6.5–8.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₄N₂O₄, MW 274.27) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., hexahydropyrrolo derivatives require single-crystal analysis to confirm 3D conformation) .

What strategies optimize the compound’s yield in multi-step syntheses?

Advanced Research Question
Methodological Answer:
Yield optimization requires systematic variation of:

  • Catalysts: NaN₃ in DMF improves azide substitution efficiency compared to uncatalyzed reactions .
  • Reaction Time/Temperature: Extended reflux (5+ hours) enhances cyclization but risks decomposition above 100°C .
  • Workup Conditions: Precipitation at pH 3 minimizes product loss during aqueous extraction .
    Statistical design of experiments (DoE) can identify critical factors, such as solvent polarity’s impact on intermediate stability .

How to resolve contradictions in reported spectroscopic data across studies?

Advanced Research Question
Methodological Answer:
Discrepancies in NMR or MS data often arise from:

  • Solvent Effects: Deuterated solvents (DMSO-d₆ vs. CDCl₃) shift proton signals by 0.1–0.5 ppm .
  • Tautomerism: Keto-enol equilibria in the pyrroloquinazoline core can alter peak splitting patterns .
  • Instrument Calibration: Cross-validate using a reference compound (e.g., ethyl benzoate) to confirm spectrometer accuracy .
    Reported contradictions in carbonyl peaks (e.g., δ 165 vs. 168 ppm) may reflect differences in sample hydration .

How to design derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question
Methodological Answer:
Derivatization focuses on:

  • Ester Hydrolysis: Convert the ethyl ester to a carboxylic acid using NaOH, enabling amide coupling .
  • Substituent Modification: Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to enhance electrophilic reactivity .
  • Heterocycle Fusion: Incorporate triazolo or pyrimidine moieties to modulate pharmacokinetic properties (e.g., logP, solubility) .
    SAR analysis requires in vitro bioassays (e.g., enzyme inhibition) paired with computational docking to map active site interactions .

What analytical methods differentiate polymorphic forms of the compound?

Advanced Research Question
Methodological Answer:
Polymorphism impacts solubility and bioavailability. Key techniques include:

  • Differential Scanning Calorimetry (DSC): Detect melting point variations (e.g., Form I: 215°C vs. Form II: 208°C) .
  • PXRD: Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) confirm crystalline phase differences .
  • Solid-State NMR: Resolve hydrogen-bonding networks affecting stability .

How to address low reproducibility in scaled-up synthesis?

Advanced Research Question
Methodological Answer:
Scale-up challenges include:

  • Heat Transfer: Use jacketed reactors to maintain consistent temperature during exothermic steps (e.g., cyclization) .
  • Purification: Replace column chromatography with recrystallization (ethanol/water) for cost-effective bulk isolation .
  • Intermediate Monitoring: Employ inline FTIR or HPLC to track reaction progression and adjust stoichiometry dynamically .

What computational tools predict the compound’s reactivity in novel reactions?

Advanced Research Question
Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-3 position) .
  • Molecular Dynamics (MD): Simulate solvent effects on transition-state energy barriers .
  • Retrosynthetic Software (e.g., ChemAxon): Propose alternative routes using available building blocks .

How to analyze conflicting biological activity data in published studies?

Advanced Research Question
Methodological Answer:
Contradictions may stem from:

  • Assay Conditions: Varying pH (7.4 vs. 6.8) or serum concentration in cell-based assays alters compound stability .
  • Metabolite Interference: Human liver microsome studies identify active metabolites not accounted for in initial reports .
  • Target Selectivity: Off-target effects (e.g., kinase inhibition) require counter-screening against unrelated enzymes .

What are the best practices for storing and handling the compound to ensure stability?

Basic Research Question
Methodological Answer:

  • Storage: Keep in sealed containers under inert gas (N₂ or Ar) at −20°C to prevent ester hydrolysis .
  • Handling: Use anhydrous solvents (e.g., THF over DMF) to avoid moisture-induced degradation .
  • Stability Monitoring: Periodic HPLC analysis (C18 column, 254 nm) detects decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester
Reactant of Route 2
1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.